Dota-4AMP
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Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(acetamidomethylenephosphonic acid), commonly known as Dota-4AMP, is a macrocyclic compound widely used in the field of medical imaging. It is particularly known for its role as a chelating agent in magnetic resonance imaging (MRI) contrast agents. The compound’s ability to form stable complexes with metal ions, especially gadolinium, makes it invaluable in enhancing the contrast of MRI scans, thereby improving the accuracy of diagnostic imaging.
Preparation Methods
The synthesis of Dota-4AMP typically involves a multi-step process starting from cyclen (1,4,7,10-tetraazacyclododecane). The synthetic route includes the following steps:
Condensation Reaction: Cyclen is reacted with bromoacetylated peptides to form an intermediate.
Alkylation: The intermediate is then alkylated with tert-butyl bromoacetate to introduce the acetamidomethylenephosphonic acid groups.
Deprotection: The tert-butyl protecting groups are removed under acidic conditions to yield the final product, this compound.
Industrial production methods often involve solid-phase synthesis to ensure high purity and yield. This method allows for the efficient and cost-effective preparation of this compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Dota-4AMP undergoes various chemical reactions, primarily involving its functional groups:
Substitution Reactions: The acetamidomethylenephosphonic acid groups can participate in substitution reactions, allowing for the modification of the compound for specific applications.
Common reagents used in these reactions include bromoacetylated peptides, tert-butyl bromoacetate, and various acids and bases for deprotection and hydrolysis . The major products formed from these reactions are typically the metal complexes of this compound, which are used in medical imaging .
Scientific Research Applications
Dota-4AMP has a wide range of scientific research applications:
Medical Imaging: As a chelating agent for gadolinium, it is used in MRI contrast agents to enhance image quality.
Cancer Research: The compound is used in the development of tumor-targeting peptides for positron emission tomography (PET) imaging.
Drug Delivery: The compound’s ability to form stable complexes with various metal ions makes it useful in targeted drug delivery systems.
Mechanism of Action
The primary mechanism of action of Dota-4AMP involves its ability to chelate metal ions. The compound forms a stable complex with gadolinium ions, which enhances the relaxivity of water protons in MRI, thereby improving image contrast . The molecular targets involved are the metal ions, and the pathways include the formation of octadentate complexes through coordination with the nitrogen and oxygen atoms of this compound .
Comparison with Similar Compounds
Dota-4AMP is unique due to its high stability and specificity in forming complexes with metal ions. Similar compounds include:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic chelator used in MRI contrast agents.
1,4,7-Triazacyclononane-1,4,7-tris(methylenephosphonic acid) (NOTP): Used for similar applications but with different coordination properties.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(methylenephosphonic acid) (DOTP): Another chelator with high affinity for metal ions.
This compound stands out due to its enhanced stability and ability to form highly stable complexes with gadolinium, making it particularly effective in medical imaging applications .
Properties
Molecular Formula |
C20H44N8O16P4 |
---|---|
Molecular Weight |
776.5 g/mol |
IUPAC Name |
[[2-[4,7,10-tris[2-oxo-2-(phosphonomethylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C20H44N8O16P4/c29-17(21-13-45(33,34)35)9-25-1-2-26(10-18(30)22-14-46(36,37)38)5-6-28(12-20(32)24-16-48(42,43)44)8-7-27(4-3-25)11-19(31)23-15-47(39,40)41/h1-16H2,(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41)(H2,42,43,44) |
InChI Key |
INKLUEGPIMRARU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O |
Origin of Product |
United States |
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